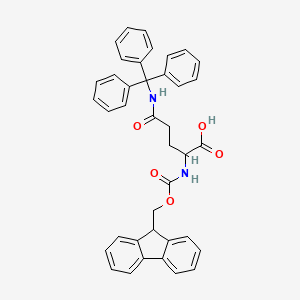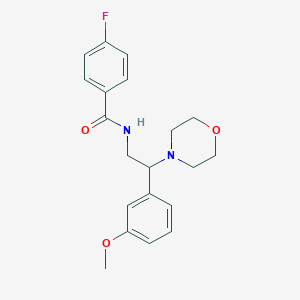![molecular formula C22H23N3O4S B2743355 2-[(3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide CAS No. 721431-82-9](/img/structure/B2743355.png)
2-[(3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[(3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
While there isn’t specific information on the synthesis of this exact compound, there are related studies that might provide insight. For instance, a study discusses the synthesis of novel 2-(2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonyl)-2,3-dihydrophthalazine-1,4-dione derivatives . The process involves condensing dimethyl phthalate with 2-cyanoacetohydrazide, benzaldehydes, and 5,5-dimethylcyclohexane-1,3-dione using L-proline as a catalyst in ethanol .Aplicaciones Científicas De Investigación
Structural Aspects and Properties
Research has delved into the structural aspects and properties of related amide-containing isoquinoline derivatives, focusing on their interactions with acids and their ability to form gels and crystalline solids. These studies highlight the importance of molecular structure in determining the physical properties and potential applications of these compounds in materials science and drug formulation (Karmakar et al., 2007).
Synthetic Approaches
Efforts in synthetic chemistry have led to efficient methods for preparing isoquinoline derivatives, showcasing the versatility of these compounds in synthetic organic chemistry. For example, a high-yielding cyclisation process has been developed for the synthesis of crispine A, demonstrating the compound's role in facilitating complex chemical transformations (King, 2007).
Antitumor Activity
A novel series of benzyl-substituted quinazolinones, structurally similar to the compound of interest, has been synthesized and evaluated for in vitro antitumor activity. These studies have found significant broad-spectrum antitumor activity, suggesting potential applications in cancer therapy (Al-Suwaidan et al., 2016).
Analgesic and Anti-Inflammatory Activities
Research into related compounds has demonstrated notable analgesic and anti-inflammatory effects, indicating potential therapeutic applications for pain management and inflammatory conditions (Yusov et al., 2019).
Molecular Docking and Therapeutic Potential
Theoretical studies, including molecular docking, have been conducted to understand the interaction of similar compounds with biological targets, suggesting their inhibitory activity against specific enzymes or receptors. This research provides insights into the therapeutic potential of these compounds against various diseases, including cancer and neurological disorders (El-Azab et al., 2016).
Mecanismo De Acción
Target of Action
Similar compounds, such as pyrimido[4,5-b]quinolines, have shown promising anticancer activity on different cancer cell lines such as mcf-7, a549, k562 and others . They also demonstrated activity on different enzymes and receptors such as tyrosine kinases, tyrosyl-DNA Phosphodiesterase II and HDM2 ubiquitin ligase (E3) that promote apoptosis, repair DNA damage, and induce cell cycle arrest .
Mode of Action
Based on the structural similarity to pyrimido[4,5-b]quinolines, it can be inferred that the compound may interact with its targets (such as tyrosine kinases, tyrosyl-dna phosphodiesterase ii and hdm2 ubiquitin ligase (e3)) to promote apoptosis, repair dna damage, and induce cell cycle arrest .
Biochemical Pathways
Based on the targets mentioned above, it can be inferred that the compound may affect pathways related to apoptosis, dna repair, and cell cycle regulation .
Result of Action
Based on the targets and potential mode of action, it can be inferred that the compound may induce apoptosis, repair dna damage, and induce cell cycle arrest in cancer cells .
Propiedades
IUPAC Name |
2-[(3-cyano-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-22(2)9-17-15(18(26)10-22)7-13(11-23)21(25-17)30-12-20(27)24-16-6-5-14(28-3)8-19(16)29-4/h5-8H,9-10,12H2,1-4H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOXUDBOBHHLSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(C(=N2)SCC(=O)NC3=C(C=C(C=C3)OC)OC)C#N)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


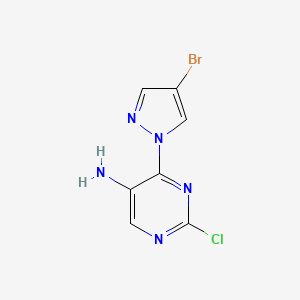
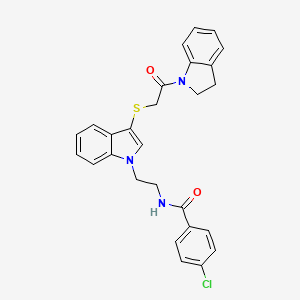
![1-[(3,4-dimethoxyphenyl)methyl]-3-hydroxy-5-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2743279.png)

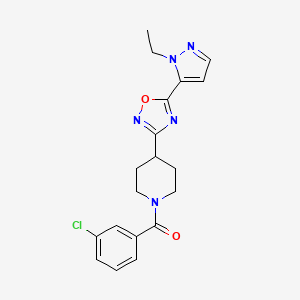
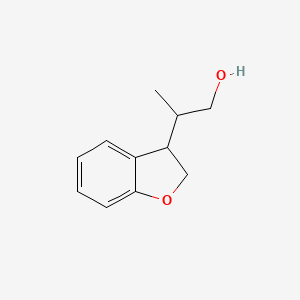
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone](/img/structure/B2743283.png)
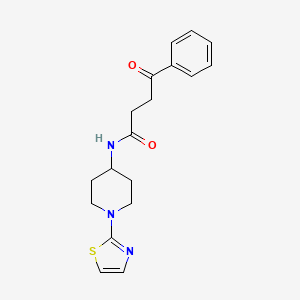
![1-(2-(diethylamino)ethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2743288.png)


